molecular formula C22H54I2N6O4P2 B235890 N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide CAS No. 139194-01-7

N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide

Cat. No. B235890
CAS RN: 139194-01-7
M. Wt: 782.5 g/mol
InChI Key: SMJQVIXJFAEWMG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide (TMDP-A18C6I2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. TMDP-A18C6I2 is a phosphorus-containing ligand that is capable of coordinating with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties.

Mechanism of Action

N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide functions as a ligand, coordinating with metal ions to form stable complexes. The resulting complexes exhibit unique properties that make them useful in various applications, including catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide is its ability to coordinate with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties. However, the synthesis of this compound can be challenging, and the compound is relatively unstable, requiring careful handling and storage.

Future Directions

There are several potential future directions for research on N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide. One area of interest is the development of new catalytic systems based on this compound and metal complexes. Another area of interest is the use of this compound as a drug delivery agent, particularly in the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide can be synthesized by reacting N,N,N',N'-tetramethyldiamidophosphite with a solution of aza-18-crown-6 and iodine in dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, including heterocycles and natural products. In medicinal chemistry, this compound has been studied for its potential as a drug delivery agent, as it is capable of forming stable complexes with metal ions and other molecules.

properties

CAS RN

139194-01-7

Molecular Formula

C22H54I2N6O4P2

Molecular Weight

782.5 g/mol

IUPAC Name

[16-[bis(dimethylamino)-methylphosphaniumyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-bis(dimethylamino)-methylphosphanium;diiodide

InChI

InChI=1S/C22H54N6O4P2.2HI/c1-23(2)33(9,24(3)4)27-11-15-29-19-21-31-17-13-28(34(10,25(5)6)26(7)8)14-18-32-22-20-30-16-12-27;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2

InChI Key

SMJQVIXJFAEWMG-UHFFFAOYSA-L

SMILES

CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-]

Canonical SMILES

CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-]

synonyms

[16-(bis(dimethylamino)-methyl-phosphaniumyl)-1,4,10,13-tetraoxa-7,16- diazacyclooctadec-7-yl]-bis(dimethylamino)-methyl-phosphanium diiodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.